1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 901313-66-4
VCID: VC6883425
InChI: InChI=1S/C20H23NO3/c22-20(23)18-10-12-21(13-11-18)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,23)
SMILES: C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C20H23NO3
Molecular Weight: 325.408

1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid

CAS No.: 901313-66-4

Cat. No.: VC6883425

Molecular Formula: C20H23NO3

Molecular Weight: 325.408

* For research use only. Not for human or veterinary use.

1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid - 901313-66-4

Specification

CAS No. 901313-66-4
Molecular Formula C20H23NO3
Molecular Weight 325.408
IUPAC Name 1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C20H23NO3/c22-20(23)18-10-12-21(13-11-18)14-16-6-8-19(9-7-16)24-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2,(H,22,23)
Standard InChI Key JKRYYCMSUDFVAN-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid, reflecting its substitution pattern. The molecular formula is C20H23NO3, derived from its benzyloxybenzyl group (C14H13O), piperidine ring (C5H10N), and carboxylic acid moiety (COOH) . The structure integrates a para-substituted benzyloxy group on the benzyl substituent, creating a bifunctional aromatic system.

Spectroscopic Signatures

Though experimental spectral data (e.g., NMR, IR) are absent in the reviewed literature, analogous compounds suggest characteristic peaks:

  • IR: A strong absorption band near 1700 cm⁻¹ for the carboxylic acid C=O stretch .

  • ¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methylene groups adjacent to oxygen (δ 3.5–4.5 ppm), and piperidine ring protons (δ 1.5–3.0 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential functionalization of the piperidine ring:

  • Introduction of the benzyloxybenzyl group: Alkylation of piperidine’s nitrogen using 4-(benzyloxy)benzyl chloride or bromide under basic conditions .

  • Carboxylic acid installation: Oxidation of a hydroxymethyl group at C4 or hydrolysis of a nitrile precursor .

Proposed Synthetic Route

A plausible pathway is outlined below:

StepReactionReagents/Conditions
1N-Alkylation of piperidine4-(Benzyloxy)benzyl chloride, K2CO3, DMF, 60°C
2C4 FunctionalizationEthyl 4-cyanopiperidine-1-carboxylate → hydrolysis with HCl/EtOH
3Deprotection (if needed)H2/Pd-C for Cbz removal

This route mirrors methods used for related N-substituted piperidinecarboxylic acids, though yield optimization would require empirical testing.

Physicochemical Properties

Thermodynamic Parameters

While experimental data for this specific compound are unavailable, inferences from analogs suggest:

PropertyEstimated ValueBasis
Melting Point80–100°CHigher than 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid (78°C)
SolubilityLow in water; moderate in DMSO, methanolHydrophobic benzyloxybenzyl group limits aqueous solubility
pKa (COOH)~4.5Comparable to piperidine-4-carboxylic acid derivatives

Stability Profile

  • Thermal Stability: Likely stable up to 150°C, based on benzyl ether analogs .

  • Light Sensitivity: The aromatic system may necessitate storage in amber glass to prevent photodegradation .

Research Directions and Knowledge Gaps

Unanswered Questions

  • Biological Activity: No in vitro or in vivo studies are reported.

  • Catalytic Applications: Potential as a ligand in asymmetric synthesis unexplored.

Future Studies

  • Structure-Activity Relationships (SAR): Modify the benzyloxy group to assess pharmacological effects.

  • Crystallography: Determine solid-state conformation via X-ray diffraction.

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